molecular formula C10H13F2NO2 B14765788 2-(Difluoromethyl)-4-(2-methoxyethoxy)aniline

2-(Difluoromethyl)-4-(2-methoxyethoxy)aniline

Cat. No.: B14765788
M. Wt: 217.21 g/mol
InChI Key: IOGCRRQOPRDTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-4-(2-methoxyethoxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a difluoromethyl group and a methoxyethoxy group attached to the benzene ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4-(2-methoxyethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

2-(Difluoromethyl)-4-(2-methoxyethoxy)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxyethoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-4-(2-methoxyethoxy)aniline is unique due to the presence of both the difluoromethyl and methoxyethoxy groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

2-(difluoromethyl)-4-(2-methoxyethoxy)aniline

InChI

InChI=1S/C10H13F2NO2/c1-14-4-5-15-7-2-3-9(13)8(6-7)10(11)12/h2-3,6,10H,4-5,13H2,1H3

InChI Key

IOGCRRQOPRDTKU-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=C(C=C1)N)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.